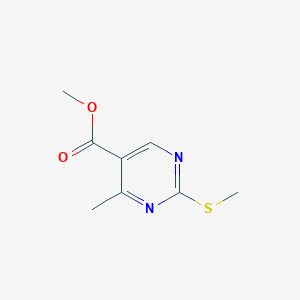

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 | |

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166392-24-1 | |

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The classical Biginelli protocol combines a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., formaldehyde), and a thiourea derivative under acidic conditions. For this compound, thiourea provides the sulfur atom at position 2, while methyl acetoacetate contributes the ester and methyl groups.

Key Conditions :

-

Catalyst : HCl (10 mol%) in ethanol

-

Temperature : Reflux at 80°C for 6–8 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Oxidation to Aromatic Pyrimidine

The dihydropyrimidinone intermediate undergoes dehydrogenation using oxidizing agents like HNO₃ or Pd/C under aerobic conditions to yield the aromatic pyrimidine core.

Example Protocol :

-

Dissolve dihydropyrimidinone (1 mmol) in acetic acid (5 mL).

-

Add Pd/C (5 wt%) and heat at 100°C under O₂ for 3 hours.

-

Filter and concentrate to isolate 4-methyl-2-thiopyrimidine-5-carboxylate.

Methylation of Pyrimidine Precursors

Methylation introduces the methylthio and methyl ester groups. Two approaches dominate: nucleophilic substitution and esterification.

Thiol Group Methylation

The thiopyrimidine intermediate reacts with methyl iodide (MeI) in the presence of a base to install the methylthio group.

Optimized Conditions :

-

Substrate : 4-Methyl-2-thiopyrimidine-5-carboxylic acid (1 mmol)

-

Methylating Agent : MeI (1.2 equiv)

-

Base : K₂CO₃ (2 equiv) in DMF

-

Temperature : 80°C for 2 hours

Mechanistic Insight :

The base deprotonates the thiol group, enhancing nucleophilicity for an SN2 attack on MeI. Excess MeI ensures complete conversion, while DMF stabilizes the transition state through polar aprotic effects.

Esterification of Carboxylic Acid

The carboxylic acid at position 5 is esterified using methanol under acidic conditions.

Procedure :

-

Combine 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid (1 mmol) with MeOH (10 mL).

-

Add H₂SO₄ (0.1 mL) and reflux for 4 hours.

-

Neutralize with NaHCO₃ and extract with CH₂Cl₂.

Visible-Light-Driven Photoredox Synthesis

Modern photoredox catalysis offers a greener route to pyrimidine derivatives by replacing harsh reagents with light energy.

Reaction Setup and Catalysts

A visible-light-driven system using eosin Y as a photocatalyst and K₂CO₃ as a base achieves aerobic oxidation of dihydropyrimidinones.

Conditions :

-

Photocatalyst : Eosin Y (2 mol%)

-

Light Source : Blue LEDs (450 nm)

-

Solvent : DMF/H₂O (9:1)

-

Oxidant : Molecular oxygen (balloon)

-

Temperature : Room temperature, 12 hours

Advantages :

-

Eliminates toxic oxidants like HNO₃

-

Enhances selectivity for the 2-methylthio group

Role of Base in Selectivity

K₂CO₃ increases reaction rate by deprotonating intermediates, stabilizing the transition state, and suppressing side reactions. Control experiments show a 40% yield drop without base.

Alternative Synthetic Routes

Cyclocondensation of Amidines

Cyclocondensation between amidines and β-keto esters offers an alternative pathway.

Example :

-

React methyl 3-aminocrotonate with methyl isothiocyanate in THF.

-

Heat at 60°C for 6 hours to form the pyrimidine ring.

Grignard Reagent Functionalization

Grignard reagents methylate specific positions but require anhydrous conditions.

Limitation :

-

Poor regioselectivity for polysubstituted pyrimidines

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagents | Temperature | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Biginelli + Methylation | HCl, MeI, K₂CO₃ | 80–100°C | 8–10 | 70–78 | High regioselectivity |

| Photoredox Oxidation | Eosin Y, K₂CO₃, O₂ | Room temp | 12 | 82–88 | Eco-friendly, mild conditions |

| Cyclocondensation | Amidines, β-keto esters | 60°C | 6 | 65–70 | Avoids oxidation steps |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions.

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: 4-cyano-2-methylthiopyrimidine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylates

Substituent Variations at Position 4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4)

- Key Differences: Replaces the 4-methyl group with an amino (-NH2) group.

- Properties: Higher polarity due to the amino group, leading to increased solubility in polar solvents. Melting point: 127–128°C .

- Applications : Used in synthesizing pyrimidopyrimidines as protein kinase inhibitors .

- Reactivity: The amino group facilitates hydrogen bonding and participates in condensation reactions, unlike the inert methyl group in the target compound .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Key Differences : Chlorine substituent at position 4 instead of methyl.

- Properties : Chlorine enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Applications : Intermediate in rosuvastatin synthesis; the chloro group is displaced by amines in key steps .

Variations in Ester Groups

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 7234-25-5)

- Key Differences : Ethyl ester vs. methyl ester in the target compound.

- Properties : Slightly higher molecular weight (212.27 g/mol vs. 198.23 g/mol) and lipophilicity due to the ethyl group .

- Applications : Similar use in kinase inhibitor synthesis but may exhibit altered pharmacokinetics due to ester hydrolysis rates .

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 98276-75-6)

- Key Differences : Carboxylic acid (-COOH) replaces the methyl ester.

- Properties : Higher acidity (pKa ~4–5) and water solubility. Suitable for salt formation or conjugation reactions .

- Reactivity : The free carboxylic acid enables direct amide bond formation, bypassing ester hydrolysis steps required for the target compound .

Substituent Variations at Position 2

Methyl 2-(methylsulfinyl)pyrimidine-5-carboxylate

- Key Differences : Methylsulfinyl (-SO-Me) group replaces methylthio (-SMe).

- Properties : Increased polarity and hydrogen-bonding capacity due to the sulfinyl group. Prepared via oxidation of the methylthio precursor using mCPBA .

- Reactivity : The sulfinyl group enhances leaving-group ability in nucleophilic displacements compared to methylthio .

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS 50593-92-5)

Antimicrobial Activity

Kinase Inhibition

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: A key intermediate for macrocyclic kinase inhibitors, with the amino group critical for ATP-binding pocket interactions .

- Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Less potent in kinase assays due to the lack of hydrogen-bond donors .

Comparative Data Table

Biological Activity

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Methylthio Group : A sulfur-containing functional group that enhances the compound's reactivity and biological activity.

- Carboxylate Group : Contributes to the compound's solubility and interaction with biological targets.

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antiviral Activity : Studies indicate that it has antiviral properties against viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV) .

- Anti-inflammatory Effects : It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglia, suggesting potential applications in treating inflammatory conditions .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cAMP-phosphodiesterase, thereby affecting intracellular signaling pathways related to cell proliferation and apoptosis .

- Cell Signaling Modulation : The compound influences gene expression and cellular metabolism, which are crucial for maintaining cellular homeostasis .

- Transport and Distribution : Specific transporters mediate the localization of this compound within cells, affecting its bioavailability and efficacy .

Case Studies

-

Inflammation Model :

- In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in microglial cells exposed to LPS.

- IC50 values for NO production inhibition were observed at concentrations around 10 µM.

- Antitumor Activity :

-

Antiviral Efficacy :

- The compound displayed antiviral activity against HCV with an IC50 value of 5.4 µM, highlighting its potential application in antiviral drug development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.